4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to an oxoimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and glycine.
Formation of Imidazolidine Ring: The reaction between 3-bromobenzyl chloride and glycine under basic conditions leads to the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo group.
Substitution Products: Compounds with various substituents replacing the bromophenyl group.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxoimidazolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Chlorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-[(3-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
4-[(3-Methylphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWXOPQMMWRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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